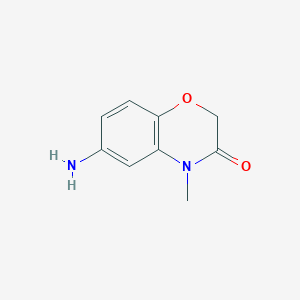
3,4-Dimethylpyridine adenine dinucleotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylpyridine adenine dinucleotide (DMpAD) is a coenzyme that plays a vital role in various biological processes. It is a derivative of nicotinamide adenine dinucleotide (NAD), a coenzyme that is involved in energy metabolism. DMpAD is synthesized by the reaction between 3,4-dimethylpyridine (DMp) and adenosine monophosphate (AMP) in the presence of ATP and nicotinamide adenine dinucleotide phosphate (NADP). The resulting DMpAD is a redox-active molecule that can accept and donate electrons, making it an essential cofactor in many enzymatic reactions.
Wirkmechanismus
3,4-Dimethylpyridine adenine dinucleotide acts as a redox-active molecule by accepting and donating electrons. It can be reduced to 3,4-Dimethylpyridine adenine dinucleotideH, which can then be oxidized back to 3,4-Dimethylpyridine adenine dinucleotide. This redox cycle is essential for many enzymatic reactions, including those involved in energy metabolism, DNA repair, and gene expression.
Biochemische Und Physiologische Effekte
3,4-Dimethylpyridine adenine dinucleotide has been shown to have various biochemical and physiological effects. It is involved in the regulation of gene expression and DNA repair. 3,4-Dimethylpyridine adenine dinucleotide has also been shown to play a role in the regulation of apoptosis, a process by which cells undergo programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dimethylpyridine adenine dinucleotide is an essential cofactor in many enzymatic reactions. Its redox activity makes it a valuable tool in electrochemical biosensors for the detection of biomolecules. However, 3,4-Dimethylpyridine adenine dinucleotide is relatively unstable and can be easily oxidized or reduced, limiting its use in some experiments.
Zukünftige Richtungen
Further research is needed to fully understand the role of 3,4-Dimethylpyridine adenine dinucleotide in biological processes. Future studies could focus on the development of new methods for the synthesis and purification of 3,4-Dimethylpyridine adenine dinucleotide. The use of 3,4-Dimethylpyridine adenine dinucleotide as a redox mediator in electrochemical biosensors could also be further explored. Additionally, the potential therapeutic applications of 3,4-Dimethylpyridine adenine dinucleotide in the treatment of various diseases could be investigated.
Synthesemethoden
The synthesis of 3,4-Dimethylpyridine adenine dinucleotide involves the reaction between DMp and AMP in the presence of ATP and NADP. The reaction is catalyzed by the enzyme nicotinamide adenine dinucleotide (NAD) synthetase. The resulting 3,4-Dimethylpyridine adenine dinucleotide is purified by chromatography and characterized by its spectral properties.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylpyridine adenine dinucleotide has been widely used in scientific research as a coenzyme for various enzymatic reactions. It has been shown to be involved in the regulation of gene expression, DNA repair, and apoptosis. 3,4-Dimethylpyridine adenine dinucleotide has also been used as a redox mediator in electrochemical biosensors for the detection of glucose, lactate, and other biomolecules.
Eigenschaften
CAS-Nummer |
102686-21-5 |
|---|---|
Produktname |
3,4-Dimethylpyridine adenine dinucleotide |
Molekularformel |
C22H30N6O13P2 |
Molekulargewicht |
648.5 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3,4-dimethylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C22H30N6O13P2/c1-10-3-4-27(5-11(10)2)21-17(31)15(29)12(39-21)6-37-42(33,34)41-43(35,36)38-7-13-16(30)18(32)22(40-13)28-9-26-14-19(23)24-8-25-20(14)28/h3-5,8-9,12-13,15-18,21-22,29-32H,6-7H2,1-2H3,(H3-,23,24,25,33,34,35,36)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1 |
InChI-Schlüssel |
NDJMRNDYWSNOQN-RBEMOOQDSA-N |
Isomerische SMILES |
CC1=C(C=[N+](C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C |
SMILES |
CC1=C(C=[N+](C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C |
Kanonische SMILES |
CC1=C(C=[N+](C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C |
Andere CAS-Nummern |
102686-21-5 |
Synonyme |
3,4-dimethylpyridine adenine dinucleotide 3,4-DMPAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



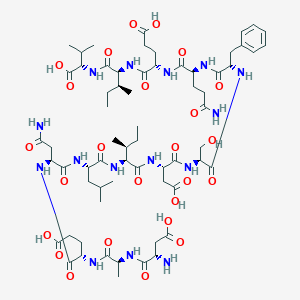
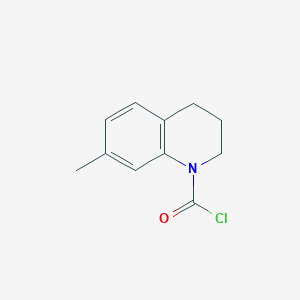
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)

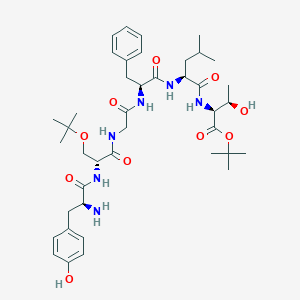
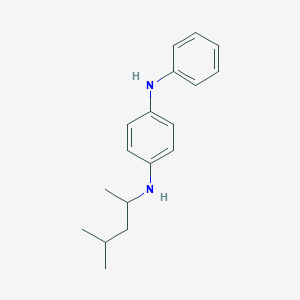
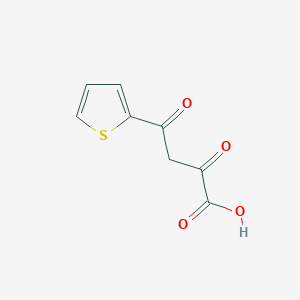
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)

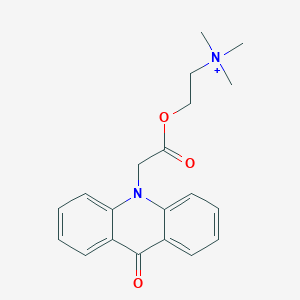
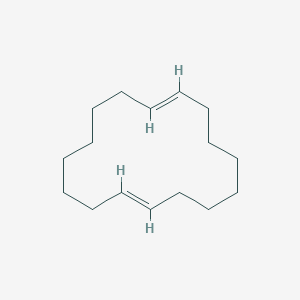
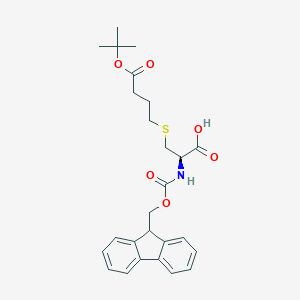
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
